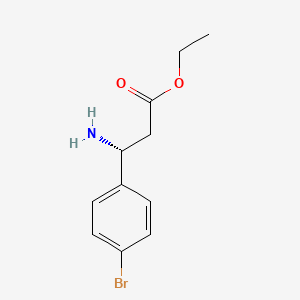

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate

Description

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate (CAS: 1354940-97-8) is a chiral β-amino ester featuring a 4-bromophenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₁H₁₄BrNO₂ (free base) or C₁₁H₁₅BrClNO₂ as the hydrochloride salt, with a molecular weight of 308.60 g/mol for the latter . This compound is widely used in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical rigidity and bromine-mediated reactivity.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

InChI Key |

ZWLFFTWOHGTGEB-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-bromopropionate and 4-bromoaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate (CAS: 502841-91-0)

- Molecular Formula: C₁₀H₁₂BrNO₂

- Molecular Weight : 258.11 g/mol

- Key Difference : Methyl ester instead of ethyl ester.

- Impact : Reduced steric bulk and lower molecular weight enhance solubility in polar solvents but may decrease stability in acidic conditions compared to the ethyl ester .

b) (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1541259-27-1)

Halogen Substitution Variations

a) Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: N/A)

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol

- Key Difference : Fluorine atoms at 2- and 4-positions instead of bromine.

b) Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0)

Ester Group Modifications

a) (R)-3-Amino-3-(4-bromophenyl)propionic Acid

Complex Structural Derivatives

a) Ethyl (2R,3R)-2-((4-bromophenyl)amino)-3-hydroxy-3-phenyl-3-(pyridin-2-yl)propanoate (Compound C17 in )

- Key Features : Additional hydroxy, phenyl, and pyridyl groups.

- Impact: Increased stereochemical complexity (70:30 dr, 97% ee) enables applications in asymmetric catalysis but introduces challenges in purification and scalability compared to the simpler this compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C11H14BrNO2 and a molecular weight of approximately 272.14 g/mol. The compound features a chiral center at the third carbon, which is crucial for its biological activity. The presence of the bromophenyl group enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : The compound has been studied for its potential as an anti-inflammatory agent. Its structural similarity to known anti-inflammatory drugs allows for exploration in drug design targeting inflammation-related pathways.

- Analgesic Effects : this compound has shown promise in analgesic applications, potentially modulating pain pathways through interaction with specific receptors.

- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the bromophenyl moiety allows for hydrophobic interactions. These interactions are critical for modulating enzyme activity and understanding the compound's role in biochemical pathways .

- Receptor Binding : The compound's structural features enable it to bind selectively to certain receptors, influencing cellular signaling pathways that regulate inflammation and pain perception .

Case Studies and Research Findings

Several studies have examined the biological activities of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit pro-inflammatory cytokine production in cell cultures, suggesting its potential use in treating inflammatory diseases.

- Animal Models : In vivo studies using animal models have shown that treatment with this compound reduces pain responses and inflammation, supporting its analgesic and anti-inflammatory properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate | Structure | Similar anti-inflammatory and analgesic effects | |

| Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate | Structure | Notable due to structural variations affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.